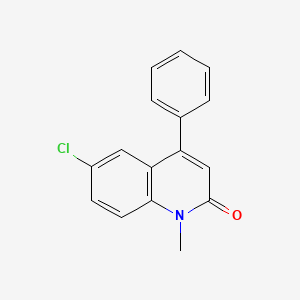

6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone

CAS No.: 36271-04-2

Cat. No.: VC8897196

Molecular Formula: C16H12ClNO

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36271-04-2 |

|---|---|

| Molecular Formula | C16H12ClNO |

| Molecular Weight | 269.72 g/mol |

| IUPAC Name | 6-chloro-1-methyl-4-phenylquinolin-2-one |

| Standard InChI | InChI=1S/C16H12ClNO/c1-18-15-8-7-12(17)9-14(15)13(10-16(18)19)11-5-3-2-4-6-11/h2-10H,1H3 |

| Standard InChI Key | FQGPKTNLTWFWBW-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=C(C=C2)Cl)C(=CC1=O)C3=CC=CC=C3 |

| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)C(=CC1=O)C3=CC=CC=C3 |

Introduction

6-Chloro-1-methyl-4-phenyl-2(1H)-quinolinone is a quinolinone derivative that has garnered attention in various chemical and pharmaceutical studies. This compound belongs to the quinolinone family, which is known for its diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The specific structure of 6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone, with its chloro, methyl, and phenyl substitutions, suggests potential applications in medicinal chemistry.

Synthesis and Preparation

While specific synthesis methods for 6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone are not detailed in the available literature, quinolinone derivatives are generally synthesized through condensation reactions involving aniline derivatives and appropriate carbonyl compounds. The introduction of specific substituents like chlorine and phenyl groups can be achieved through various organic reactions such as halogenation and Friedel-Crafts acylation.

Biological Activities and Potential Applications

Quinolinone derivatives have been explored for their antimalarial, anticancer, and antimicrobial properties. Although specific biological activity data for 6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone is limited, related compounds have shown promising results:

-

Antimalarial Activity: Quinolones and quinolinones have been studied for their antimalarial efficacy, with modifications in the quinoline ring affecting potency and stability .

-

Anticancer Activity: Some quinolinone derivatives exhibit anticancer properties, though detailed studies on this specific compound are lacking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume